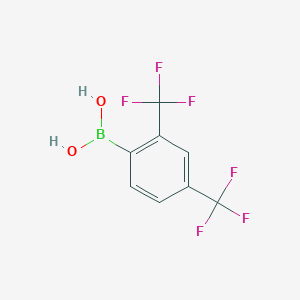
2,4-双(三氟甲基)苯硼酸
描述
2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines .
Molecular Structure Analysis
The molecular formula of 2,4-Bis(trifluoromethyl)phenylboronic acid is C8H5BF6O2. It has a molecular weight of 257.93 .
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)phenylboronic acid is known to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines .
科学研究应用
Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones
This compound serves as a reactant in the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones, which are important for their role as corticotropin-releasing factor 1 (CRF1) receptor antagonists. These antagonists have potential therapeutic applications in treating depression and anxiety disorders .
Development of Sodium Channel Blockers
Researchers utilize 2,4-Bis(trifluoromethyl)phenylboronic acid to create biaryl pyrazole carboxamides. These compounds act as sodium channel blockers and are investigated for the treatment of neuropathic pain, a chronic pain condition caused by nerve damage .
Creation of Dual Modulators
The compound is used in the development of biphenylketones, which function as dual modulators. These modulators are significant for their anti-inflammatory properties and their ability to prevent bone loss, making them valuable in the study of diseases like osteoporosis .
Voltage-Gated Sodium Channel Nav1.7 Blockers
The synthesis of (biphenylyl)pyrazolecarboxamides involves 2,4-Bis(trifluoromethyl)phenylboronic acid. These compounds are studied for their structure-activity relationship in blocking the voltage-gated sodium channel Nav1.7, which is a promising target for pain relief medications .
Inhibitors of Bone Resorption
N-hydroxyalkyl biphenylsulfonamides, synthesized using this boronic acid, are explored as inhibitors of bone resorption. They have potential applications in treating conditions that involve excessive bone loss, such as certain cancers and osteoporosis .
Corticotropin-Releasing Factor-1 Antagonists
The compound is a precursor in the creation of 1,3,6,8a-tetraazaacenaphthylene derivatives. These derivatives are studied for their activity as corticotropin-releasing factor-1 antagonists, which could lead to new treatments for stress-related disorders .
Luminescent Materials
2,4-Bis(trifluoromethyl)phenylboronic acid is used in the preparation of blue luminescent iridium phenylpyridine complexes. These complexes have applications in organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .
Catalyst for Dehydrative Amidation
It acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This reaction is crucial for the synthesis of α-dipeptides, which are building blocks for various bioactive compounds and pharmaceuticals .
作用机制
Target of Action
The primary target of 2,4-Bis(trifluoromethyl)phenylboronic acid is the carboxylic acids and amines . The compound acts as a highly effective catalyst for dehydrative amidation between these two groups .
Mode of Action
2,4-Bis(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as dehydrative condensation . Mechanistic studies suggest that a 2:2 mixed anhydride is expected to be the only active species . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the biochemical pathway of amidation . Amidation is a fundamental chemical process that involves the formation of amides from carboxylic acids and amines. The compound, acting as a catalyst, accelerates this process .
Result of Action
The result of the action of 2,4-Bis(trifluoromethyl)phenylboronic acid is the formation of amides from carboxylic acids and amines . This catalyst is also effective for α-dipeptide synthesis .
Action Environment
The action of 2,4-Bis(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as the presence of other substances in the reaction mixture. For example, the presence of amines can affect the coordination to the boron atom of the active species . The ortho-substituent of boronic acid plays a key role in preventing this coordination, thus ensuring the efficacy of the compound .
安全和危害
属性
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPBMBWKYALCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382198 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)phenylboronic acid | |
CAS RN |
153254-09-2 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?
A1: Research suggests that the effectiveness of 2,4-Bis(trifluoromethyl)phenylboronic acid in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].
Q2: What is the proposed mechanism of action for 2,4-Bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation reactions?
A2: Mechanistic studies indicate that 2,4-Bis(trifluoromethyl)phenylboronic acid likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.
Q3: Beyond simple amide synthesis, are there other applications for 2,4-Bis(trifluoromethyl)phenylboronic acid as a catalyst?
A3: Yes, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



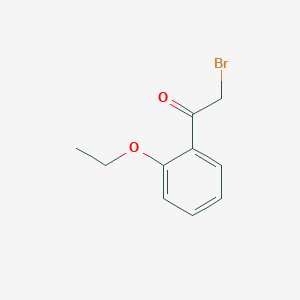


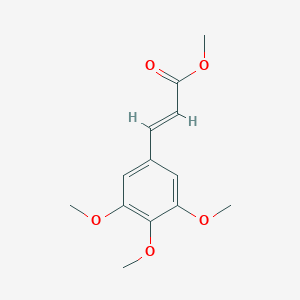
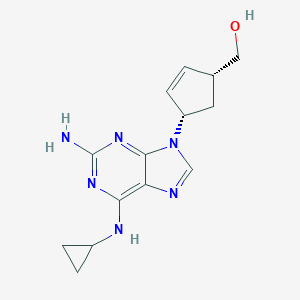
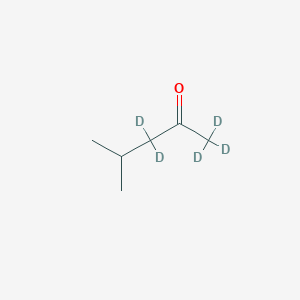
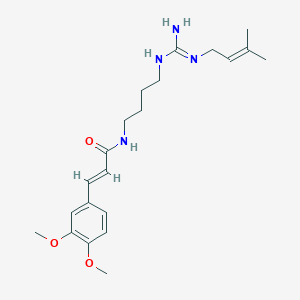
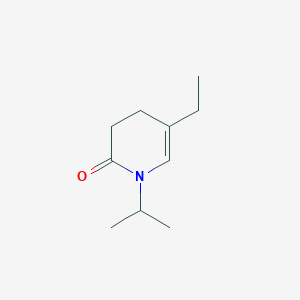
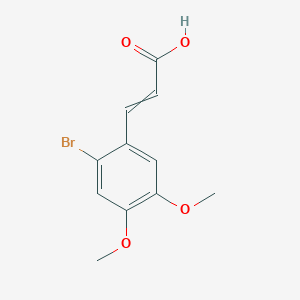
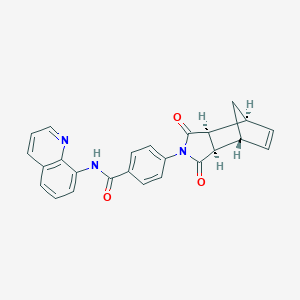

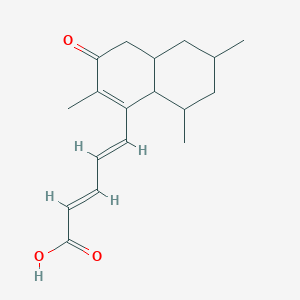
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
